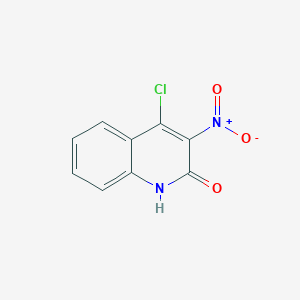

4-chloro-3-nitro-1H-quinolin-2-one

説明

4-chloro-3-nitro-1H-quinolin-2-one is a member of quinolines and a nitro compound.

科学的研究の応用

Medicinal Chemistry

4-Chloro-3-nitro-1H-quinolin-2-one has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Modifications to the quinolone structure enhance interaction with bacterial membranes, leading to increased permeability and cell death.

- Anticancer Properties : Studies indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, one derivative showed an IC50 value of 0.046 µM against breast cancer cells (MCF-7) .

- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition Studies : It can bind to active sites of enzymes, inhibiting their activity and providing insights into enzyme mechanisms.

- Cellular Pathway Modulation : Used as a probe in studies investigating cellular signaling pathways relevant to disease processes.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Dyes and Pigments Production : Its stability and reactivity allow it to be used in synthesizing vibrant colorants.

- Polymer Manufacturing : Enhances thermal stability and other characteristics of polymer matrices.

Data Table of Applications

| Application Type | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Anti-inflammatory compounds | Modulates cytokine production in vitro | |

| Biological Research | Enzyme inhibitors | Binds effectively to enzyme active sites |

| Cellular pathway modulators | Influences signaling pathways relevant to disease | |

| Industrial Applications | Dyes and pigments | Used in the synthesis of vibrant colorants |

| Polymers | Enhances thermal stability of polymer matrices |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The modifications enhanced their interaction with bacterial cell membranes, significantly increasing permeability and leading to cell death.

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines revealed that specific derivatives inhibited tumor growth by inducing apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, showcasing the compound's potential as a lead for further development .

特性

IUPAC Name |

4-chloro-3-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-7-5-3-1-2-4-6(5)11-9(13)8(7)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYSTJLGTLBBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。